molecular formula C6H12BrN B152496 (S)-2-(Bromomethyl)-1-methylpyrrolidine CAS No. 60365-88-0

(S)-2-(Bromomethyl)-1-methylpyrrolidine

Cat. No.: B152496
CAS No.: 60365-88-0
M. Wt: 178.07 g/mol
InChI Key: RALAMZZQDJIIJX-LURJTMIESA-N
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Description

(S)-2-(Bromomethyl)-1-methylpyrrolidine is a chiral organic compound with the molecular formula C6H12BrN It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle The compound is characterized by the presence of a bromomethyl group attached to the second carbon of the pyrrolidine ring and a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Bromomethyl)-1-methylpyrrolidine typically involves the bromination of a suitable precursor. One common method is the bromination of (S)-1-methylpyrrolidine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures. The reaction proceeds via a radical mechanism, leading to the formation of the bromomethyl derivative.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of safer and more environmentally friendly solvents and reagents is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Bromomethyl)-1-methylpyrrolidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the bromomethyl group can lead to the formation of the corresponding methyl derivative using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions, or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: Formation of azido, thiol, or alkoxy derivatives.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of the corresponding methyl derivative.

Scientific Research Applications

(S)-2-(Bromomethyl)-1-methylpyrrolidine has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of chiral compounds.

    Medicinal Chemistry: The compound is explored for its potential use in the development of pharmaceuticals, especially those targeting the central nervous system.

    Biological Studies: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Industrial Applications: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-2-(Bromomethyl)-1-methylpyrrolidine depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The bromomethyl group can participate in covalent bonding with nucleophilic sites on biological macromolecules, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would vary based on the specific derivative or application being studied.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(Chloromethyl)-1-methylpyrrolidine: Similar structure but with a chlorine atom instead of bromine.

    (S)-2-(Hydroxymethyl)-1-methylpyrrolidine: Contains a hydroxymethyl group instead of a bromomethyl group.

    (S)-2-(Methyl)-1-methylpyrrolidine: Lacks the bromomethyl group, having a methyl group instead.

Uniqueness

(S)-2-(Bromomethyl)-1-methylpyrrolidine is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. The bromine atom is a better leaving group than chlorine, making it more reactive in nucleophilic substitution reactions. This reactivity can be advantageous in synthetic applications where selective transformations are required.

Properties

IUPAC Name

(2S)-2-(bromomethyl)-1-methylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BrN/c1-8-4-2-3-6(8)5-7/h6H,2-5H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RALAMZZQDJIIJX-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H]1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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